3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

Catalog No.
S3317965
CAS No.
693248-55-4
M.F
C5H10ClNO
M. Wt
135.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

CAS Number

693248-55-4

Product Name

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

InChI

InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H

InChI Key

JCFIYVURKHIYFF-UHFFFAOYSA-N

SMILES

C1C2C(C2N)CO1.Cl

Canonical SMILES

C1C2C(C2N)CO1.Cl

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, also known as (Meso-1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-endo-amine hydrochloride, is a bicyclic compound with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.592 g/mol. This compound features a unique bicyclic structure that includes an oxygen atom in the ring, making it distinct among amines. It is often used as an intermediate in the synthesis of various piperidinyl and piperazinyl derivatives, which are important in medicinal chemistry .

The chemical reactivity of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride primarily involves nucleophilic substitutions and additions due to the presence of the amino group. It can react with electrophiles to form various derivatives, which may enhance its biological activity or modify its properties for specific applications. For instance, reactions with carbonyl compounds can yield amine derivatives that may exhibit improved pharmacological properties .

Research indicates that 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride possesses significant biological activity, particularly in the realm of neuropharmacology. Its structural similarities to known neurotransmitter systems suggest potential interactions with serotonin and dopamine receptors, making it a candidate for further investigation in treating neurological disorders . Additionally, studies have shown that its derivatives can exhibit antimicrobial properties, expanding its potential therapeutic applications.

The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride typically involves several steps:

  • Formation of Bicyclic Structure: The initial step often involves cyclization reactions of suitable precursors, such as amino alcohols or related compounds.
  • Hydrochlorination: The resulting bicyclic amine can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for research or industrial use .

3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing piperidine and piperazine derivatives used in various therapeutic agents.
  • Research Tool: Its unique structure makes it valuable in studying receptor interactions and mechanisms of action in neuropharmacology.
  • Potential Antimicrobial Agent: Preliminary studies suggest that derivatives may have applications in combating bacterial infections .

Interaction studies have focused on the compound's potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These studies aim to elucidate its mechanism of action and assess its therapeutic potential in treating conditions like depression and anxiety disorders. Additionally, investigations into its interactions with other biological molecules could reveal new pathways for drug development .

Several compounds share structural or functional similarities with 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
PiperidineSix-membered ring with nitrogenWidely used in pharmaceuticals; more stable than bicyclic amines
1-AminocyclopentanolFive-membered ring with amino groupSmaller ring structure; different reactivity profile
2-AminotetrahydrofuranSaturated five-membered ringExhibits different solubility characteristics

The uniqueness of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride lies in its bicyclic structure combined with an oxygen atom, which influences its reactivity and biological activity compared to these similar compounds .

Dates

Modify: 2023-08-19

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